

IUPAC name and synonyms for 2-Chloro-5-(trifluoromethoxy)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-5-(trifluoromethoxy)pyridine
Cat. No.:	B088679

[Get Quote](#)

In-Depth Technical Guide: 2-Chloro-5-(trifluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-5-(trifluoromethoxy)pyridine**, a fluorinated pyridine derivative of interest in synthetic and medicinal chemistry. The document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and key characterization data.

Chemical Identity and Synonyms

The compound with the CAS Number 1206972-45-3 is formally identified by its IUPAC name and a known synonym.[\[1\]](#)

- IUPAC Name: **2-Chloro-5-(trifluoromethoxy)pyridine**
- Synonym: 6-chloro-3-pyridinyl trifluoromethyl ether

Physicochemical and Quantitative Data

The key quantitative properties of **2-Chloro-5-(trifluoromethoxy)pyridine** are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	1206972-45-3	[1]
Molecular Formula	C ₆ H ₃ ClF ₃ NO	[1]
Molecular Weight	197.54 g/mol	[1]
Boiling Point	41-43 °C (at 15 Torr / 20 mbar)	[1]
Density	1.463 ± 0.06 g/cm ³ (Predicted)	[1]
Purity	95%	
Storage Condition	2-8°C, Inert atmosphere	

Experimental Protocols

A detailed methodology for the synthesis of **2-Chloro-5-(trifluoromethoxy)pyridine** has been documented, providing a clear pathway for its preparation in a laboratory setting.[\[1\]](#)

Synthesis of 2-Chloro-5-(trifluoromethoxy)pyridine from 2-chloro-5-trichloromethoxypyridine

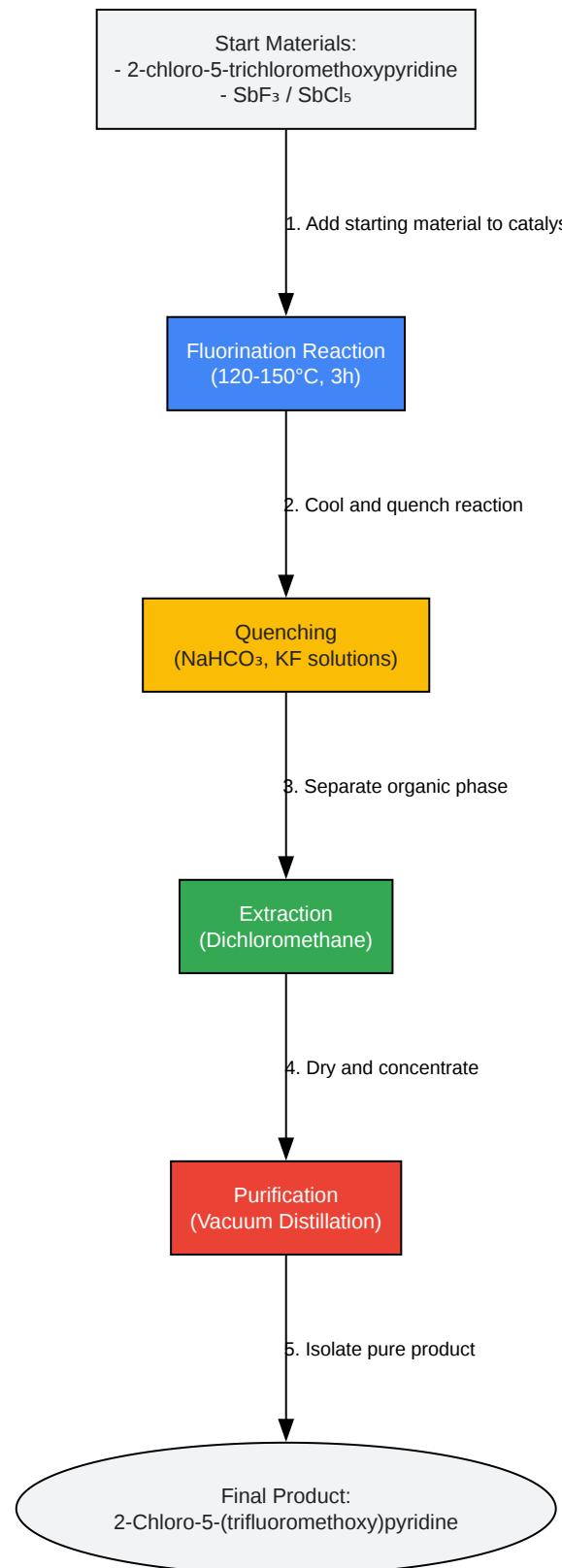
Objective: To synthesize **2-chloro-5-(trifluoromethoxy)pyridine** via fluorination of 2-chloro-5-trichloromethoxypyridine.

Materials:

- 2-chloro-5-trichloromethoxypyridine (7.4 g, 30.0 mmol)
- Antimony trifluoride (SbF₃, 10.7 g, 60.0 mmol, 2.0 equiv)
- Antimony pentachloride (SbCl₅, 1.4 g, 0.6 mL, 4.6 mmol, 0.15 equiv)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate solution (NaHCO₃)
- 20% Potassium fluoride solution (KF)

- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:


- A molten mixture of SbF₃ and SbCl₅ is prepared.
- 2-chloro-5-trichloromethoxypyridine is added slowly and dropwise to the molten catalyst mixture.
- The reaction mixture is stirred at a temperature of 120 °C to 150 °C for 3 hours. The reaction progress is monitored by gas chromatography (GC) to ensure the complete conversion of the starting material.
- Upon completion, the mixture is cooled to 0 °C and dissolved in 100 mL of dichloromethane.
- The reaction is quenched by adding 100 mL of saturated aqueous sodium bicarbonate solution followed by 50 mL of 20% potassium fluoride solution.
- The aqueous layer is extracted twice with 50 mL of dichloromethane.
- The organic layers are combined and dried with anhydrous sodium sulfate.
- The solvent is removed by distillation under reduced pressure.
- The crude product is purified by vacuum distillation to yield **2-chloro-5-(trifluoromethoxy)pyridine** as a colorless oil (3.6 g, 18.0 mmol, 60% yield).[1]

Characterization Data:

- ¹H NMR (CDCl₃, 300 MHz): δ = 8.35 (s, 1H), 7.55 (d, J=8.7Hz, 1H), 7.41 (d, J=8.7Hz, 1H)[1]
- ¹³C NMR (CDCl₃, 75 MHz): δ = 149.3, 142.7, 140.1, 131.3, 125.1, 120.2 (q, J=259Hz)[1]
- Mass Spectrometry (EI): m/z = 197 [M+], 162 [M+-Cl][1]

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of **2-Chloro-5-(trifluoromethoxy)pyridine**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-5-(trifluoroMethoxy)pyridine CAS#: 1206972-45-3 [m.chemicalbook.com]
- To cite this document: BenchChem. [IUPAC name and synonyms for 2-Chloro-5-(trifluoromethoxy)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b088679#iupac-name-and-synonyms-for-2-chloro-5-trifluoromethoxy-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com